N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine
CAS No.:
Cat. No.: VC16362713
Molecular Formula: C23H30N2O7
Molecular Weight: 446.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H30N2O7 |
|---|---|
| Molecular Weight | 446.5 g/mol |
| IUPAC Name | 2-[[2-[[2-(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]acetyl]amino]acetic acid |
| Standard InChI | InChI=1S/C23H30N2O7/c1-4-5-6-7-8-17-14(2)16-9-10-18(15(3)22(16)32-23(17)30)31-13-20(27)24-11-19(26)25-12-21(28)29/h9-10H,4-8,11-13H2,1-3H3,(H,24,27)(H,25,26)(H,28,29) |
| Standard InChI Key | HSSXAKFGBGUWOU-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)NCC(=O)NCC(=O)O)C)OC1=O)C |
Introduction
N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine is a synthetic organic compound derived from coumarin, a class of aromatic compounds known for their diverse biological activities. This compound features a coumarin moiety linked to a glycylglycine residue via an acetyl group, resulting in unique chemical and biological properties. It has garnered attention in medicinal chemistry due to its potential therapeutic applications.
Synthesis
The synthesis of N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine involves the following steps:
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Preparation of Coumarin Derivative:
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A hexyl-substituted coumarin derivative is synthesized by cyclization reactions involving salicylaldehyde derivatives and β-ketoesters.
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The resulting compound is functionalized with an acetoxy group at the 7th position.
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Introduction of Glycylglycine Moiety:
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The coumarin derivative undergoes esterification with chloroacetic acid to form [(3-hexyl-4,8-dimethyl-2-oxo-coumarin)-7-yloxy]acetic acid.
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This intermediate is then reacted with glycylglycine under controlled conditions to yield the final product.
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Purification:
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Techniques such as recrystallization or chromatography are employed to ensure high purity.
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Applications
This compound has applications in both research and therapeutic contexts:
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Medicinal Chemistry:
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Used as a lead compound for designing drugs targeting oxidative stress and inflammation.
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Biochemical Research:
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Serves as a molecular probe for studying enzyme inhibition mechanisms.
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Chemical Reactions
N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine participates in reactions typical of amides and esters:
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Hydrolysis: Under acidic or basic conditions, the ester or amide bonds can be cleaved.
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Conjugation: Reacts with electrophiles or nucleophiles at the glycine residue.
Structural Analysis
| Technique | Findings |
|---|---|
| NMR Spectroscopy | Confirms the presence of coumarin and peptide moieties |
| Mass Spectrometry | Molecular ion peak at 375 m/z |
| IR Spectroscopy | Characteristic peaks for ester (C=O) and amide (N-H) groups |
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